molecular formula C9H4ClF3N2O3 B2626188 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol CAS No. 338407-04-8

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol

Cat. No.: B2626188
CAS No.: 338407-04-8
M. Wt: 280.59
InChI Key: JLMVDMHMPPBSHX-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, and an isoxazole ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through aromatic substitution reactions, where a pyridine derivative undergoes chlorination and trifluoromethylation. The isoxazole ring is then introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the isoxazole ring can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups on the pyridine ring can enhance binding affinity to these targets, while the isoxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chloro and trifluoromethyl substitutions, such as:

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol is unique due to the presence of both the isoxazole ring and the specific substitution pattern on the pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-hydroxy-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O3/c10-4-1-3(9(11,12)13)2-14-6(4)5-7(16)15-18-8(5)17/h1-2,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMVDMHMPPBSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=C(ONC2=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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